molecular formula C21H24F3NO4S B2838088 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2034239-90-0

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2838088
CAS No.: 2034239-90-0
M. Wt: 443.48
InChI Key: HPUTXESKXPMFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide” is a complex organic compound featuring a sulfonamide group, a trifluoromethyl group, and a tetrahydropyran ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it might be used to study enzyme interactions or as a probe to investigate cellular pathways.

Medicine

Potential medicinal applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide” likely involves multiple steps, including:

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the sulfonamide group or other functional groups.

    Substitution: The trifluoromethyl group and the sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine or alcohol.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-1-(4-chlorophenyl)methanesulfonamide
  • N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-1-(4-methylphenyl)methanesulfonamide

Uniqueness

The presence of the trifluoromethyl group in “N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide” might confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3NO4S/c22-21(23,24)19-8-6-16(7-9-19)14-30(27,28)25-15-20(26,17-4-2-1-3-5-17)18-10-12-29-13-11-18/h1-9,18,25-26H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUTXESKXPMFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.